2-Phenylpyrimidine

Overview

Description

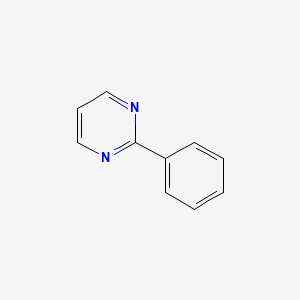

2-Phenylpyrimidine is an aromatic heterocyclic compound that consists of a pyrimidine ring substituted with a phenyl group at the second position

Mechanism of Action

Target of Action

2-Phenylpyrimidine primarily targets the CYP51 enzyme . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Mode of Action

This compound interacts with its target, the CYP51 enzyme, by binding to it and inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane that result in cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is a complex process involving multiple enzymes, including CYP51 . By inhibiting CYP51, this compound disrupts this pathway, leading to a deficiency in ergosterol and subsequent cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . In addition, some phenylpyrimidine derivatives have shown potent anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators .

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidine is a part of the pyrimidine family, which is known for its wide applications in medicinal chemistry research . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .

Cellular Effects

This compound derivatives have been shown to exhibit antifungal properties by inhibiting the enzyme CYP51 . They have also been found to have antiproliferative activity against certain cell lines . Furthermore, pyrimidines, including this compound, have been found to have anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound derivatives have been found to inhibit the enzyme CYP51, which plays a crucial role in fungal cell membrane synthesis . This inhibition disrupts the normal functioning of the fungal cells, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of organic light-emitting devices, this compound-based electron-transport materials have been found to exhibit extremely efficient green emission

Metabolic Pathways

Pyrimidines, including this compound, are involved in various metabolic pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates

Transport and Distribution

This compound-based electron-transport materials have been used in the development of highly efficient green organic light-emitting devices This suggests that this compound can be effectively transported and distributed within these devices

Subcellular Localization

It is worth noting that the prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzyl cyanide with formamide under acidic conditions can yield this compound. Another method involves the condensation of benzaldehyde with guanidine in the presence of a base, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted phenylpyrimidines depending on the reagents used.

Scientific Research Applications

2-Phenylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like CYP51.

Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Comparison with Similar Compounds

2-Phenylpyrimidine can be compared with other pyrimidine derivatives such as:

4-Phenylpyrimidine: Similar structure but with the phenyl group at the fourth position.

2,4-Diphenylpyrimidine: Contains phenyl groups at both the second and fourth positions.

2-Phenyl-4,6-dichloropyrimidine: Substituted with chlorine atoms at the fourth and sixth positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for the development of various bioactive molecules makes it a valuable compound in medicinal chemistry.

Biological Activity

2-Phenylpyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, derivatives, and potential therapeutic applications.

Overview of this compound

This compound is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a phenyl group. Its structural properties allow for various modifications, leading to a range of derivatives with enhanced biological activities. Research has shown that these derivatives can act as potent inhibitors for various enzymes and receptors, making them valuable in drug development.

The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit specific enzymes and pathways involved in disease progression.

1. BTK Inhibition:

- A series of studies have identified this compound derivatives as inhibitors of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling. For instance, compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior anti-proliferative activity against B-cell leukemia lines compared to the standard drug ibrutinib (IC50 = 6.98 μM vs. 14.5 μM) . This suggests a novel mechanism that interferes with B-cell malignancies.

2. PDE4 Inhibition:

- Another significant biological activity is the inhibition of phosphodiesterase 4 (PDE4). The derivative 5-carbamoyl-2-phenylpyrimidine exhibited moderate PDE4B inhibitory activity (IC50 = 200 nM), while modifications led to compounds with even higher potency (IC50 = 8.3 nM) . These compounds showed efficacy in reducing inflammation and TNF-α production in vitro.

3. Antifungal Activity:

- The antifungal potential of this compound derivatives has also been explored. Compound C6 was found to exhibit strong antifungal activity against several strains, outperforming fluconazole, a commonly used antifungal agent . The mechanism involves binding to cytochrome P450 enzymes, specifically CYP51, which are critical for fungal survival.

Table: Biological Activities of Selected this compound Derivatives

| Compound | Target Enzyme/Pathway | Activity Type | IC50 Value | Reference |

|---|---|---|---|---|

| 11g | BTK | Anti-proliferative | 6.98 μM | |

| 10f | PDE4B | Inhibitory | 8.3 nM | |

| C6 | CYP51 | Antifungal | Not specified |

Detailed Findings

- BTK Inhibition Studies:

- PDE4 Inhibition Efficacy:

- Antifungal Mechanism Exploration:

Properties

IUPAC Name |

2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDQFOKSZYEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345934 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-45-0 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.